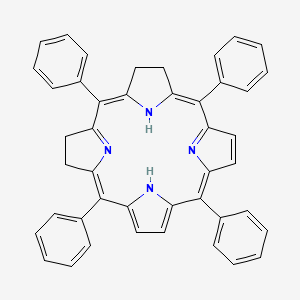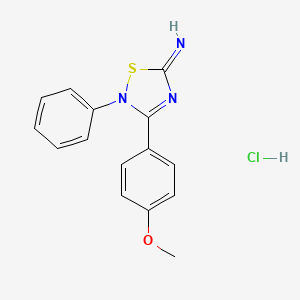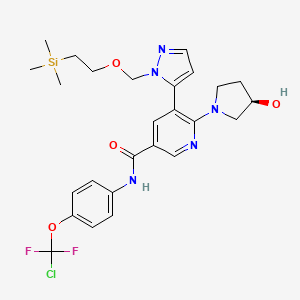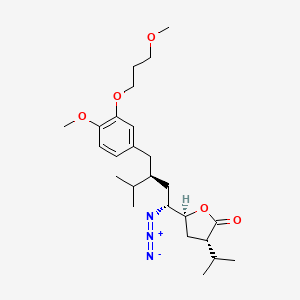
5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll These compounds are characterized by their large, aromatic macrocycle structure, which is composed of four pyrrole subunits interconnected via methine bridges
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can then be reduced to the hexahydro form. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Acidic catalysts such as trifluoroacetic acid
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as column chromatography or recrystallization to purify the final product
Quality Control: Ensuring the product meets the required purity standards through analytical techniques like NMR and mass spectrometry
化学反応の分析
Types of Reactions: 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding porphyrin or other oxidized derivatives
Reduction: Further reduction to more saturated derivatives
Substitution: Electrophilic substitution reactions on the phenyl rings
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Substitution: Conditions involving electrophiles such as bromine or nitronium ions
Major Products:
Oxidation Products: Porphyrin derivatives with varying degrees of oxidation
Reduction Products: More saturated porphyrin derivatives
Substitution Products: Phenyl-substituted porphyrin derivatives
科学的研究の応用
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its ability to stabilize transition states
Sensing: Employed in chemical sensors for detecting metal ions and other analytes
Biology:
Photodynamic Therapy: Investigated for use in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species upon light activation
Medicine:
Drug Delivery: Explored as a carrier for drug delivery systems, leveraging its ability to encapsulate therapeutic agents
Industry:
Dyes and Pigments: Utilized in the production of dyes and pigments due to its intense coloration and stability
Photovoltaics: Applied in the development of organic photovoltaic cells for solar energy conversion
作用機序
The mechanism of action of 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin involves its interaction with molecular targets through its macrocyclic structure. The compound can:
Bind Metal Ions: Form stable complexes with metal ions, which can be crucial in catalytic and sensing applications
Generate Reactive Oxygen Species: Upon light activation, it can produce reactive oxygen species, which are useful in photodynamic therapy
Interact with Biomolecules: Its structure allows it to interact with various biomolecules, influencing biological pathways and processes
類似化合物との比較
5,10,15,20-Tetraphenylporphyrin: A closely related compound with similar applications but without the hexahydro modification
2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetraphenylporphyrin: A fluorinated derivative with enhanced stability and different electronic properties
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin: A brominated derivative with unique reactivity
Uniqueness: 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin is unique due to its hexahydro modification, which can influence its chemical reactivity and physical properties. This modification can enhance its solubility, stability, and potential for specific applications compared to its non-hydrogenated counterparts.
特性
分子式 |
C44H34N4 |
|---|---|
分子量 |
618.8 g/mol |
IUPAC名 |
5,10,15,20-tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin |
InChI |
InChI=1S/C44H34N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-24,45,48H,25-28H2 |
InChIキー |
KHJIDXMQQADDBX-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5CCC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C=C3)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B11826007.png)
![Butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11826013.png)

![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11826025.png)

![(11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B11826040.png)



![2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile](/img/structure/B11826053.png)
![3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11826060.png)



